molecular formula C23H19Cl2N3O5 B11479981 8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11479981
M. Wt: 488.3 g/mol
InChI Key: GGZBTOBBERZBLB-UHFFFAOYSA-N
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Description

The compound 8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.

    Functional Group Introduction: Subsequent steps involve the introduction of the dichlorophenyl and dihydroxyphenyl groups through substitution reactions. These steps may require specific reagents such as chlorinating agents for the dichlorophenyl group and hydroxylating agents for the dihydroxyphenyl group.

    Final Modifications: The final steps may include methylation and other modifications to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dihydroxyphenyl groups may play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione: can be compared with other tricyclic compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl and dihydroxyphenyl groups provide unique sites for chemical modifications and interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H19Cl2N3O5

Molecular Weight

488.3 g/mol

IUPAC Name

8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C23H19Cl2N3O5/c1-26-19-17(22(31)27(2)23(26)32)18(13-5-4-12(24)10-14(13)25)28-7-8-33-21(20(19)28)11-3-6-15(29)16(30)9-11/h3-6,9-10,21,29-30H,7-8H2,1-2H3

InChI Key

GGZBTOBBERZBLB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=C(C=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)O)O

Origin of Product

United States

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